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Compound of Interest

Compound Name: 2-Bromo-2'-fluoroacetophenone

Cat. No.: B017065

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key
organic intermediate, 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2). The information
presented herein is intended to support research and development activities by offering
detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 2-Bromo-2'-fluoroacetophenone.

Table 1: *H NMR Spectral Data of 2-Bromo-2'-fluoroacetophenone

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.91-7.96 m - 1H, Ar-H

7.54-7.61 m - 1H, Ar-H

7.27-7.30 m - 1H, Ar-H

7.13-7.20 m - 1H, Ar-H

4.53 d 24 2H, -CH2Br
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Solvent: CDCls[1]

Table 2: 13C NMR Spectral Data of 2-Bromo-2'-fluoroacetophenone (Predicted and
Literature-Based)

Chemical Shift (8) ppm Assighment
~190 C=0

~160 (d) C-F

~135 Ar-C

~131 Ar-C

~125 Ar-C

~124 (d) Ar-C

~116 (d) Ar-C

~30 -CHz2Br

Note: Experimentally obtained data for 2-Bromo-2'-fluoroacetophenone is not readily
available in the public domain. The presented data is based on predictive models and analysis
of closely related structures.

Table 3: IR Spectral Data of 2-Bromo-2'-fluoroacetophenone

Wavenumber (cm~12) Assignment

~1700 C=0 Stretch

~1600, ~1480 Aromatic C=C Stretch
~1280 C-F Stretch

~760 C-Br Stretch

~1220 C-C Stretch

Note: The exact peak values may vary slightly depending on the sampling method.
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Table 4: Mass Spectrometry Data of 2-Bromo-2'-fluoroacetophenone

m/z Proposed Fragment lon
216/218 [M]* (Molecular lon)

137 [M - Br]*

123 [C7H4FO]*

95 [CeHaF]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an
approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.
Synthesis of 2-Bromo-2'-fluoroacetophenone:

A common synthetic route involves the bromination of 2'-fluoroacetophenone.[1][2] In a typical
procedure, bromine is added dropwise to a solution of 1-(2-fluorophenyl)ethanone in acetic
acid at room temperature.[1] The reaction mixture is stirred for a couple of hours. Following the
reaction, the solvent is removed under reduced pressure. The resulting residue is then
dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous
solution of sodium bicarbonate and brine. Finally, the organic layer is dried over anhydrous
magnesium sulfate, filtered, and concentrated to yield 2-bromo-2'-fluoroacetophenone as a
light yellow oil.[1]

NMR Spectroscopy:

1H and 13C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The
sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCIs), with
tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. For 13C
NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines
for each unique carbon atom.
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Infrared (IR) Spectroscopy:

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for the direct
analysis of the liquid or solid sample without the need for extensive sample preparation. The
spectrum is typically recorded over a range of 4000-400 cm™1,

Mass Spectrometry (MS):

Mass spectra can be acquired using a time-of-flight (TOF) mass spectrometer with an
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3] For
analysis, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol and
introduced into the mass spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis
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Mass Spectrometry

Caption: Workflow for the spectroscopic analysis of 2-Bromo-2'-fluoroacetophenone.

Key Fragmentation Pathways in Mass Spectrometry
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Caption: Major fragmentation pathways for 2-Bromo-2'-fluoroacetophenone in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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